molecular formula C7H7NO2 B3346043 1H-Pyrrolizine-3,6(2H,5H)-dione CAS No. 113727-89-2

1H-Pyrrolizine-3,6(2H,5H)-dione

Cat. No. B3346043
CAS RN: 113727-89-2
M. Wt: 137.14 g/mol
InChI Key: STLQRIMYIBADDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolizine-3,6(2H,5H)-dione, also known as Succinimide, is a cyclic imide compound that has been used in various scientific research applications. It is widely used in the synthesis of organic compounds and as a starting material for the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrolizine-3,6(2H,5H)-dione is not fully understood. However, it is known to act as a GABA receptor agonist, which leads to the inhibition of neurotransmission in the brain. It also has anticonvulsant and sedative properties, which make it useful in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
1H-Pyrrolizine-3,6(2H,5H)-dione has various biochemical and physiological effects. It has been shown to have anticonvulsant, sedative, and hypnotic properties. It also has anxiolytic effects, which make it useful in the treatment of anxiety disorders. In addition, it has been shown to have antipsychotic properties, which make it useful in the treatment of schizophrenia.

Advantages and Limitations for Lab Experiments

1H-Pyrrolizine-3,6(2H,5H)-dione has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to handle and store. However, one of the limitations is that it has low solubility in water, which makes it difficult to dissolve in aqueous solutions. It is also sensitive to heat and light, which can lead to degradation.

Future Directions

There are several future directions for the use of 1H-Pyrrolizine-3,6(2H,5H)-dione in scientific research. One direction is the development of new synthetic methods for the production of 1H-Pyrrolizine-3,6(2H,5H)-dione and its derivatives. Another direction is the study of its mechanism of action and its potential use in the treatment of various neurological and psychiatric disorders. In addition, the development of new applications for 1H-Pyrrolizine-3,6(2H,5H)-dione in the fields of agrochemicals and fine chemicals is also an area of interest.
Conclusion:
1H-Pyrrolizine-3,6(2H,5H)-dione is a cyclic imide compound that has been widely used in various scientific research applications. It is used as a starting material for the synthesis of various organic compounds and pharmaceuticals. It has anticonvulsant, sedative, and anxiolytic properties, which make it useful in the treatment of various neurological and psychiatric disorders. Its advantages and limitations for lab experiments make it a useful compound for scientific research. The future directions for the use of 1H-Pyrrolizine-3,6(2H,5H)-dione in scientific research are numerous and promising.

Scientific Research Applications

1H-Pyrrolizine-3,6(2H,5H)-dione has been widely used in various scientific research applications. It is used as a starting material for the synthesis of various organic compounds such as pyrrolidines, piperidines, and azepanes. It is also used in the production of pharmaceuticals such as anticonvulsants, sedatives, and hypnotics. In addition, it is used in the synthesis of agrochemicals such as insecticides, herbicides, and fungicides.

properties

IUPAC Name

6,7-dihydro-3H-pyrrolizine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-3-5-1-2-7(10)8(5)4-6/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLQRIMYIBADDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1=CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552605
Record name 1H-Pyrrolizine-3,6(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolizine-3,6(2H,5H)-dione

CAS RN

113727-89-2
Record name 1H-Pyrrolizine-3,6(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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